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molecular formula C7H7ClIN B1427136 5-Chloro-2-iodo-4-methylaniline CAS No. 755031-80-2

5-Chloro-2-iodo-4-methylaniline

Cat. No. B1427136
M. Wt: 267.49 g/mol
InChI Key: WTQMSECCZZCDHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434722B2

Procedure details

A solution of iodine (9.86 g; 38.84 mmol) and potassium iodide (6.45 g; 38.84 mmol) in water was added dropwise to a mixture of 3-chloro-4-methylaniline (5.00 g; 35.31 g), sodium bicarbonate (4.75 g; 56.50 mmol) in water. The resulting mixture was stirred 72 hours at room temperature filtrated and the solid dissolved in dichloromethane, washed with a saturated solution of sodium thiosulphate dried and concentrated under reduced pressure. The crude residue was purified by flash chromatography on silica gel (eluent 2 to 20% ethyl acetate in heptane) to yield 2.30 g (24%) of the title compound as a brown solid.
Quantity
9.86 g
Type
reactant
Reaction Step One
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.75 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
24%

Identifiers

REACTION_CXSMILES
[I:1]I.[I-].[K+].[Cl:5][C:6]1[CH:7]=[C:8]([CH:10]=[CH:11][C:12]=1[CH3:13])[NH2:9].C(=O)(O)[O-].[Na+]>O>[Cl:5][C:6]1[C:12]([CH3:13])=[CH:11][C:10]([I:1])=[C:8]([CH:7]=1)[NH2:9] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
9.86 g
Type
reactant
Smiles
II
Name
Quantity
6.45 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1C
Name
Quantity
4.75 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred 72 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtrated
DISSOLUTION
Type
DISSOLUTION
Details
the solid dissolved in dichloromethane
WASH
Type
WASH
Details
washed with a saturated solution of sodium thiosulphate
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography on silica gel (eluent 2 to 20% ethyl acetate in heptane)

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
ClC=1C(=CC(=C(N)C1)I)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 24.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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